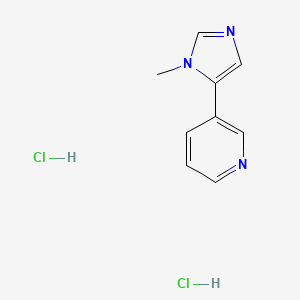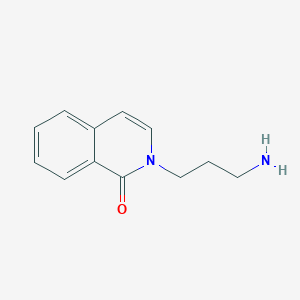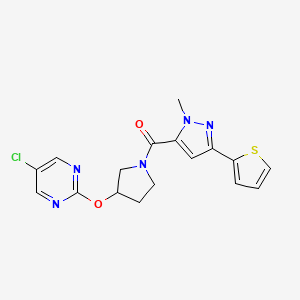![molecular formula C13H9ClF3NO B2444181 Éther méthylique du 4-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]phényle CAS No. 161949-55-9](/img/structure/B2444181.png)
Éther méthylique du 4-[3-chloro-5-(trifluorométhyl)-2-pyridinyl]phényle
Vue d'ensemble
Description
The compound “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether” belongs to the class of organic compounds known as diarylethers . These are organic compounds containing the dialkyl ether functional group, with the formula ROR’, where R and R’ are aryl groups .
Synthesis Analysis
The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which include “4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl methyl ether”, is a topic of interest in the agrochemical and pharmaceutical industries . Various methods of synthesizing 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a related compound, have been reported .Molecular Structure Analysis
The trifluoromethyl group is a functional group that has the formula -CF3 . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .Chemical Reactions Analysis
The mechanism of reactions involving trifluoromethyl groups is often based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen, which subsequently makes the nucleophilic substitution by a fluoride possible .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique
Applications agrochimiques
Les dérivés de la TFMP jouent un rôle crucial dans la protection des cultures. Plus précisément, la 2,3-dichloro-5-(trifluorométhyl)-pyridine (2,3,5-DCTF) sert d'intermédiaire chimique pour la synthèse de plusieurs produits de protection des cultures. Sa demande reste élevée, et diverses méthodes de synthèse ont été rapportées .
Catalyseurs à liaison hydrogène
Le motif 3,5-bis(trifluorométhyl)phényle dérivé de la TFMP est largement utilisé dans les catalyseurs à liaison hydrogène, favorisant les transformations organiques .
Biocatalyse
Les dérivés de la TFMP ont été évalués pour leurs capacités catalytiques. Par exemple, les mycéliums obtenus à partir d'expériences de bioréduction ont été appliqués pour convertir le 3,5-bis(trifluorométhyl)benzonitrile (3,5-BTAP) en d'autres composés .
Applications pharmaceutiques
Plusieurs produits pharmaceutiques contiennent le motif TFMP. Notamment, cinq produits pharmaceutiques et deux produits vétérinaires ont obtenu l'autorisation de mise sur le marché, et d'autres candidats sont en cours d'essais cliniques. Les propriétés physicochimiques uniques de l'atome de fluor combinées au motif pyridine contribuent à leurs activités biologiques .
Science des matériaux
Dans la synthèse de la sélinéxor, un médicament approuvé par la FDA, l'intermédiaire 3,5-bis(trifluorométhyl)benzonitrile joue un rôle crucial. Le mécanisme implique une hydrolyse et des réactions ultérieures pour produire le produit désiré .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-(4-methoxyphenyl)-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO/c1-19-10-4-2-8(3-5-10)12-11(14)6-9(7-18-12)13(15,16)17/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQQWJAQWLRZLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-phenyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B2444098.png)

![5-chloro-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2444101.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2444102.png)


![2-cyclopropyl-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-sulfonamide](/img/structure/B2444108.png)

![N-(2-(dimethylamino)pyrimidin-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2444111.png)
![Methyl 5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxylate](/img/structure/B2444112.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2444113.png)

![1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2444117.png)

